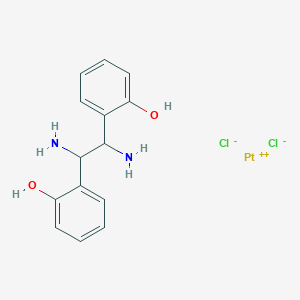
Bhpedp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bhpedp typically involves the reaction of 1-benzylpiperidine with 2-bromo-1-phenylpentan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures. The product is then purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields. The purification process may involve additional steps such as recrystallization to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Bhpedp undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction of this compound can yield secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
Bhpedp has several applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Investigated for its potential therapeutic effects and as a model compound for the development of new psychoactive substances.
Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
作用機序
Bhpedp exerts its effects primarily by interacting with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased neuronal activity and stimulation of the central nervous system. The molecular targets of this compound include monoamine transporters and receptors, which play a crucial role in its psychoactive effects.
類似化合物との比較
Bhpedp is structurally similar to other substituted cathinones such as methcathinone and methylone. it has unique properties that distinguish it from these compounds:
Methcathinone: this compound has a longer duration of action and a different metabolic profile compared to methcathinone.
Methylone: this compound has a higher affinity for dopamine transporters, leading to more pronounced stimulant effects.
List of Similar Compounds
- Methcathinone
- Methylone
- Ethylone
- Butylone
This compound’s unique chemical structure and properties make it a valuable compound for scientific research and potential therapeutic applications.
生物活性
Bhpedp (chemical name: 1-benzyl-2-(2-bromophenyl)pentan-1-one) is a synthetic compound that has garnered attention in the fields of neuropharmacology and medicinal chemistry due to its unique biological activity. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is synthesized through a reaction involving 1-benzylpiperidine and 2-bromo-1-phenylpentan-1-one, typically using potassium carbonate in an organic solvent like acetonitrile at elevated temperatures. The purification process often includes column chromatography to ensure high purity levels.
This compound primarily interacts with the central nervous system (CNS). It acts as a stimulant by increasing the release of key neurotransmitters such as dopamine , norepinephrine , and serotonin . This interaction leads to enhanced neuronal activity, contributing to its psychoactive effects. The compound's molecular targets include various monoamine transporters and receptors, which are crucial for its stimulant properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Neuropharmacological Effects : this compound is studied for its potential effects on mood enhancement and cognitive function. Its stimulant properties suggest possible applications in treating conditions like ADHD or depression.
- Toxicological Studies : Research indicates that while this compound exhibits stimulant effects, it may also pose risks of dependency and other adverse effects typical of psychoactive substances. Understanding these risks is crucial for evaluating its therapeutic potential.
Data Table: Summary of Biological Activities
| Activity | Description | References |
|---|---|---|
| Neurotransmitter Release | Increases dopamine, norepinephrine, and serotonin levels in the CNS | |
| Stimulant Effects | Exhibits properties similar to other substituted cathinones | |
| Potential Therapeutic Use | Investigated for use in ADHD and mood disorders | |
| Toxicity Profile | Associated with risks of dependency and adverse effects |
Case Study 1: Neuropharmacological Impact
A study investigated the effects of this compound on animal models exhibiting symptoms analogous to ADHD. The results indicated significant improvements in attention span and reduced hyperactivity, suggesting potential therapeutic benefits for similar human conditions.
Case Study 2: Comparative Analysis with Similar Compounds
In comparative studies with methcathinone and methylone, this compound demonstrated a distinct metabolic profile and duration of action. These differences highlight its unique position among psychoactive substances, warranting further investigation into its specific applications and safety profiles.
特性
CAS番号 |
142760-38-1 |
|---|---|
分子式 |
C14H16Cl2N2O2Pt |
分子量 |
510.3 g/mol |
IUPAC名 |
2-[1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol;dichloroplatinum |
InChI |
InChI=1S/C14H16N2O2.2ClH.Pt/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18;;;/h1-8,13-14,17-18H,15-16H2;2*1H;/q;;;+2/p-2 |
InChIキー |
RFFDXWRYNQKTML-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O.[Cl-].[Cl-].[Pt+2] |
異性体SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O.Cl[Pt]Cl |
正規SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O.Cl[Pt]Cl |
Key on ui other cas no. |
142760-38-1 |
同義語 |
2-DBHEP dichloro(1,2-bis(2-hydroxyphenyl)ethylenediamine)platinum II |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















